molecular formula C10H22Cl2N2 B2675007 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride CAS No. 1779130-03-8

4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride

Cat. No.: B2675007
CAS No.: 1779130-03-8
M. Wt: 241.2
InChI Key: JPARSUNGOXSFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride ( 1779130-03-8) is a piperidine-based chemical compound with the molecular formula C 10 H 22 Cl 2 N 2 and a molecular weight of 241.20 . The compound features a piperidine ring, a fundamental saturated heterocyclic scaffold that is ubiquitous in medicinal chemistry and is found in numerous top-selling pharmaceuticals and natural alkaloids . The piperidine ring preferentially adopts a chair conformation, similar to cyclohexane, which can influence its interaction with biological targets . The specific substitution at the 4-position of the piperidine ring with an amine and a cyclobutylmethyl group makes this derivative a valuable building block for drug discovery and organic synthesis. The primary research applications of this compound are rooted in its structural features. The 4-aminopiperidine motif is a privileged structure in medicinal chemistry, frequently employed in the design and synthesis of biologically active molecules . Substituted 4-aminopiperidines, in particular, are key intermediates explored in pharmaceutical research for the development of novel therapeutic agents, as evidenced by patents detailing their use . Researchers can utilize the amine group for further functionalization, while the cyclobutylmethyl substituent can be used to modulate the compound's lipophilicity and steric profile. Piperidine derivatives, in general, demonstrate a wide spectrum of biological activities, making this compound a versatile precursor for constructing potential pharmacologically active molecules . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyclobutylmethyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c11-10(4-6-12-7-5-10)8-9-2-1-3-9;;/h9,12H,1-8,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPARSUNGOXSFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC2(CCNCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C10H22Cl2N2
  • Molecular Weight : 241.20 g/mol
  • IUPAC Name : 4-(cyclobutylmethyl)piperidin-4-amine; dihydrochloride
  • CAS Number : 1779130-03-8

The dihydrochloride form enhances the solubility of the compound in aqueous environments, facilitating its use in biological assays and pharmaceutical formulations.

Pharmacological Activity

Histamine Receptor Modulation
Research indicates that derivatives of this compound exhibit significant antagonistic activity at histamine H1 receptors (H1R). The binding affinities for various related compounds are summarized in Table 1:

Compound NameKi (nM)Notes
Rupatadine0.5Long residence time at H1R
Desloratadine5.0Shorter residence time compared to rupatadine
4-(Cyclobutylmethyl)piperidin-4-amine dihydrochlorideTBDUnder investigation

This interaction suggests potential applications in treating allergic reactions and asthma by blocking histamine-mediated responses.

Rho Kinase Inhibition
The compound has also been linked to the inhibition of Rho kinase, which plays a role in smooth muscle contraction and various pathological conditions such as hypertension and cancer. Inhibiting this kinase could lead to therapeutic applications in cardiovascular diseases.

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent in several conditions:

  • Allergic Disorders : Its ability to modulate histamine receptors positions it as a candidate for developing antihistamines.
  • Cancer Treatment : By inhibiting Rho kinase, it may contribute to reducing tumor growth and metastasis.

Preclinical studies have shown that administration of related compounds results in reduced airway hyperresponsiveness, indicating potential efficacy as an antihistaminic agent.

Study on Histamine H1 Receptor Antagonism

In a recent study, compounds structurally similar to this compound were administered to animal models exhibiting allergic responses. The results indicated a significant reduction in symptoms associated with histamine release, supporting the hypothesis that this compound can effectively antagonize H1 receptors.

Rho Kinase Inhibition Research

Another study focused on the effects of Rho kinase inhibitors on vascular smooth muscle cells. The results demonstrated that compounds with similar structures to this compound significantly decreased cell proliferation and induced relaxation in smooth muscle tissues, suggesting potential applications in managing hypertension.

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound modulates the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride with analogous piperidine derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound Cyclobutylmethyl C₁₀H₂₂Cl₂N₂ 225.20 (base) + 72.92 (2HCl) ≈ 298.12* 1286274-85-8 Strained cyclobutyl group; industrial grade
4-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride 4-Chlorobenzyl C₁₂H₁₇Cl₂N₂ 297.65 885500-38-9 Chlorine enhances lipophilicity
4-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride 2-Chlorobenzyl C₁₂H₁₇Cl₂N₂ 297.65 1779132-60-3 Ortho-chloro substitution alters steric effects
4-Methylpiperidin-4-amine dihydrochloride Methyl C₆H₁₆Cl₂N₂ 195.11 483366-98-9 Simpler structure; lower molecular weight
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride 3-Nitrobenzyl C₁₂H₁₇Cl₂N₃O₂ 324.19 PK00255E-2 Nitro group increases reactivity
N-Methyl-1-(quinazolin-4-yl)piperidin-4-amine dihydrochloride Quinazolin-4-yl C₁₄H₂₀Cl₂N₄ 274.1 39923808 Heterocyclic extension for receptor targeting

*Note: Molecular weight calculated based on structural components.

Biological Activity

4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride is a piperidine derivative that has gained attention in scientific research for its potential therapeutic applications, particularly in the fields of neurology and pharmacology. This article explores the biological activity of the compound, including its mechanism of action, therapeutic potential, and comparison with related compounds.

  • IUPAC Name: this compound
  • Molecular Formula: C10H20N2·2ClH
  • Molecular Weight: 241.20 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The compound is believed to modulate cellular signaling pathways, influencing physiological responses. Notably, it may affect:

  • Neurotransmitter Receptors: It has shown potential in interacting with receptors involved in mood regulation and cognitive functions.
  • Enzymatic Activity: Preliminary studies suggest that it may inhibit certain enzymes linked to neurodegenerative diseases.

Neurological Disorders

Research indicates that this compound may have implications in treating neurological disorders such as Alzheimer's disease. Its structure allows it to penetrate the blood-brain barrier, potentially enhancing its efficacy in targeting central nervous system disorders.

Antitumor Activity

A study on similar piperidine derivatives revealed promising antitumor activity against various cancer cell lines. For instance, compounds containing a piperidine moiety have demonstrated:

  • Inhibition of Cancer Cell Proliferation: Certain derivatives showed higher potency against MDA-MB231 (breast cancer) and PC3 (prostate cancer) cell lines compared to standard chemotherapeutics.
  • Mechanism of Action: The mode of action often involves the induction of apoptosis and inhibition of angiogenic factors.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared to other piperidine derivatives:

Compound NameStructureBiological Activity
4-(Cyclohexylmethyl)piperidin-4-amineCyclohexylSimilar receptor interaction but different potency
4-(Cyclopropylmethyl)piperidin-4-amineCyclopropylEnhanced binding affinity for certain receptors
4-(Cyclopentylmethyl)piperidin-4-amineCyclopentylNotable anti-inflammatory properties

Case Studies and Research Findings

  • Study on Neuroprotective Effects:
    • A recent investigation into the neuroprotective effects of piperidine derivatives highlighted that compounds similar to 4-(Cyclobutylmethyl)piperidin-4-amine exhibited significant inhibition of acetylcholinesterase (AChE), suggesting potential benefits in Alzheimer's treatment .
  • Anticancer Properties:
    • Research has shown that certain piperidine derivatives can inhibit topoisomerase IIα, an enzyme critical for DNA replication, leading to increased apoptosis in cancer cells . This suggests that 4-(Cyclobutylmethyl)piperidin-4-amine may share similar properties.
  • Inflammatory Response Modulation:
    • Some studies have indicated that piperidine derivatives can modulate inflammatory responses by inhibiting COX enzymes, which play a role in pain and inflammation . This could imply potential applications for 4-(Cyclobutylmethyl)piperidin-4-amine in treating inflammatory diseases.

Q & A

Q. Key Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
Reaction pH8–9 (controlled via NaOH/KOH)Prevents decomposition
Temperature0–5°C (alkylation step)Minimizes side reactions
Solvent SystemTHF/H₂O (1:1)Enhances solubility

What analytical techniques are most effective for characterizing this compound’s structural and chemical stability?

Answer:

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR (D₂O or DMSO-d₆) identifies cyclobutylmethyl and piperidine protons (δ 1.5–3.5 ppm) and confirms salt formation via NH₂⁺ resonance .
    • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ and [M+2H]²⁺ ions, with isotopic clusters confirming Cl⁻ presence .
  • Stability Assessment :
    • HPLC : Reverse-phase C18 columns (ACN/water with 0.1% TFA) monitor degradation under stress conditions (e.g., pH 3–9, 40–60°C) .
    • TGA/DSC : Thermal stability analysis identifies decomposition temperatures (>200°C for anhydrous form) .

How do environmental factors (pH, temperature) influence the compound’s reactivity in biological assays?

Answer:

  • pH-Dependent Solubility :
    • Protonation of the amine group at pH < 5 increases aqueous solubility (>50 mg/mL), critical for in vitro assays .
    • Neutral pH (7.4) reduces solubility, necessitating DMSO/cosolvent systems for cell-based studies .
  • Thermal Stability :
    • Short-term exposure to 37°C (mimicking physiological conditions) does not degrade the compound, but prolonged storage at >40°C triggers cyclobutane ring decomposition .

Methodological Recommendation : Pre-equilibrate solutions at assay pH/temperature for 1 hour before use to ensure consistency .

What computational strategies can predict interactions between this compound and biological targets (e.g., receptors)?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with GPCRs or amine oxidases. Focus on the piperidine NH₂⁺ group’s hydrogen bonding with Asp/Glu residues .
  • MD Simulations : GROMACS/NAMD simulations (50–100 ns) assess binding stability in lipid bilayers, accounting for cyclobutylmethyl hydrophobicity .
  • QSAR Modeling : Train models using IC₅₀ data from analogous piperidine derivatives to predict bioactivity against targets like SSAO/VAP-1 .

Validation : Cross-check computational results with SPR (surface plasmon resonance) binding assays .

How can researchers resolve contradictions in activity data across different experimental models?

Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines vs. isolated enzymes). For example, discrepancies in IC₅₀ values may arise from membrane permeability differences in cell-based vs. cell-free systems .
  • Statistical Design : Apply factorial DoE (Design of Experiments) to isolate variables (e.g., pH, co-solvents) causing data variability .
  • Meta-Analysis : Aggregate published data (e.g., ChEMBL, PubChem BioAssay) to identify trends or outliers. Use hierarchical clustering to group compounds by structural/activity profiles .

Q. Example Workflow :

Identify conflicting datasets (e.g., μM vs. nM potency).

Replicate assays under standardized conditions.

Apply ANOVA to determine significance of variables .

What advanced methodologies enable real-time monitoring of this compound’s metabolic fate in vivo?

Answer:

  • Radiolabeling : Synthesize ¹⁴C-labeled analogs (e.g., ¹⁴C-cyclobutylmethyl) for LC-MS/MS quantification in plasma/tissues .
  • Microdialysis : Implant probes in rodent brains to track unbound compound levels over time, correlating with pharmacokinetic models .
  • PET Imaging : Develop ¹⁸F-labeled derivatives for non-invasive biodistribution studies .

Challenges : Radiolabeling requires stringent safety protocols; microdialysis has limited spatial resolution .

How can researchers leverage machine learning to optimize reaction conditions for novel derivatives?

Answer:

  • Data Curation : Compile reaction datasets (solvent, catalyst, temperature, yield) from literature (e.g., Reaxys, CAS SciFinder) .
  • Model Training : Use Random Forest or Neural Networks to predict optimal conditions for alkylation/amination steps .
  • Feedback Loops : Integrate robotic synthesis platforms (e.g., Chemspeed) for iterative optimization, updating models with new data .

Case Study : A 2024 study reduced optimization time for piperidine derivatives by 70% using ML-guided DoE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.